5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde
Description
Properties
IUPAC Name |
5-bromo-2-chloro-3-fluoropyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO/c7-4-1-10-6(8)5(9)3(4)2-11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCOSWISHLTTGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)F)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Molecular Structure and Synthetic Utility of 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde
Abstract
This technical guide provides a comprehensive analysis of 5-bromo-2-chloro-3-fluoropyridine-4-carbaldehyde, a highly functionalized heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. The strategic placement of bromo, chloro, and fluoro substituents, combined with an aldehyde functional group, renders this molecule a versatile scaffold for the synthesis of complex, polysubstituted pyridine derivatives. This document elucidates the molecule's structural features, predicted physicochemical properties, and its profound reactivity. We will explore plausible synthetic strategies, detailing the mechanistic rationale behind key transformations, and discuss the compound's utility as a precursor for developing novel pharmaceutical agents. This guide is intended for researchers and professionals in drug development, offering insights into the strategic application of this potent chemical building block.
Molecular Structure and Physicochemical Properties
Core Structure and Nomenclature
5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde is a pyridine derivative substituted at five positions. The core is a six-membered aromatic heterocycle containing one nitrogen atom. The substituents are positioned as follows:
-
C2-position: A chloro group, which can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.
-
C3-position: A fluoro group, which strongly influences the electronic properties of the ring and can also participate in SNAr reactions, often requiring more forcing conditions than the chloro group.
-
C4-position: A carbaldehyde (formyl) group, which is a versatile handle for various transformations, including reductive aminations, condensations, and oxidations.[1]
-
C5-position: A bromo group, which is an excellent site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
The combination of these groups on a single pyridine ring creates a molecule with multiple, distinct reaction sites, allowing for controlled, sequential modifications.
Caption: Annotated structure of 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde.
In-Silico Predicted Properties
Experimentally determined data for this specific molecule is not widely published. Therefore, in-silico predictions provide valuable initial estimates for its physicochemical properties. These properties are crucial for designing reactions, purification schemes, and for computational drug design studies.[2]
| Property | Predicted Value | Source |
| Molecular Formula | C₆H₂BrClFNO | PubChemLite[3] |
| Monoisotopic Mass | 236.89923 Da | PubChemLite[3] |
| XlogP | 2.1 | PubChemLite[3] |
| SMILES | C1=C(C(=C(C(=N1)Cl)F)C=O)Br | PubChemLite[3] |
| InChI | InChI=1S/C6H2BrClFNO/c7-4-1-10-6(8)5(9)3(4)2-11/h1-2H | PubChemLite[3] |
| Predicted CCS ([M+H]⁺) | 131.7 Ų | PubChemLite[3] |
Spectroscopic Profile
While specific spectra are not available, a theoretical analysis based on the structure allows for the prediction of key spectroscopic features:
-
¹H NMR: A single proton signal is expected in the aromatic region (typically δ 8.0-9.0 ppm) corresponding to the proton at the C6 position. The aldehyde proton will appear as a singlet further downfield (δ 9.5-10.5 ppm).
-
¹³C NMR: Six distinct signals for the pyridine ring carbons and one for the carbonyl carbon (typically δ 185-195 ppm) are anticipated. The chemical shifts will be significantly influenced by the attached halogens.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom at the C3 position.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio). Predicted m/z values for various adducts are available.[3]
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde (around 1700-1720 cm⁻¹), C=C and C=N stretching in the aromatic region (1400-1600 cm⁻¹), and C-Halogen bond stretches.
Synthesis and Mechanistic Considerations
Retrosynthetic Analysis
A logical retrosynthetic approach involves the formylation of a pre-functionalized pyridine ring. The key precursor would be 5-bromo-2-chloro-3-fluoropyridine. The aldehyde can be installed via a directed ortho-metalation followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).
Caption: Retrosynthetic approach for the target molecule.
Proposed Synthetic Protocol: Directed Ortho-Metalation
This protocol is a hypothetical, yet chemically sound, procedure based on established methodologies for pyridine functionalization.
Step 1: Synthesis of 5-Bromo-2-chloro-3-fluoropyridine (Intermediate) This intermediate is commercially available but can be synthesized from simpler pyridines through a sequence of halogenation and diazotization reactions, similar to methods used for other polysubstituted pyridines.[4]
Step 2: Formylation via Directed Ortho-Metalation The fluorine at C3 and chlorine at C2 are electron-withdrawing, increasing the acidity of the C4 proton. This allows for selective deprotonation using a strong, non-nucleophilic base.
-
Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve 5-bromo-2-chloro-3-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise over 20 minutes.
-
Causality: LDA is a sterically hindered, strong base, ideal for deprotonation without competing nucleophilic attack on the pyridine ring. The low temperature is critical to prevent side reactions and ensure kinetic control of deprotonation at the C4 position, which is activated by the adjacent C3-fluoro group.
-
-
Anion Formation: Stir the resulting dark-colored solution at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.
-
Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF) (2.0 eq) dropwise to the solution.
-
Causality: The highly reactive pyridyl anion attacks the electrophilic carbonyl carbon of DMF. The resulting tetrahedral intermediate is stable at low temperatures.
-
-
Workup: After stirring for an additional 2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.
Purification and Characterization Workflow
Caption: General workflow for purification and characterization.
Chemical Reactivity and Application in Drug Discovery
The true value of 5-bromo-2-chloro-3-fluoropyridine-4-carbaldehyde lies in its potential for selective, stepwise functionalization, making it a powerful scaffold in medicinal chemistry.[5]
The Influence of Halogen Substitution on Reactivity
The three different halogens offer orthogonal reactivity:
-
C5-Bromo: Primarily reactive towards palladium-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive in oxidative addition than the C-Cl bond.
-
C2-Chloro: Susceptible to nucleophilic aromatic substitution (SNAr). Its reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the other halogens.
-
C3-Fluoro: Also a site for SNAr, but typically requires harsher conditions (higher temperatures, stronger nucleophiles) than the C2-chloro position. This difference allows for selective substitution at C2.[6]
Site-Selective Functionalization Strategies
The aldehyde group adds another layer of reactivity, allowing for transformations such as:
-
Reductive Amination: To introduce diverse amine-containing side chains.
-
Wittig Reaction: To form alkenes.
-
Condensation Reactions: With various nucleophiles to build more complex heterocyclic systems.
This multi-faceted reactivity allows for a combinatorial approach to generating libraries of complex molecules for drug screening.
Caption: Site-selective reactivity map of the core scaffold.
Safety, Handling, and Storage
Hazard Identification
No specific safety data sheet (SDS) exists for the title compound. However, based on structurally related compounds like 5-bromo-2-chloro-3-fluoropyridine and other halogenated aromatic aldehydes, the following hazards should be assumed:[7]
-
H315: Causes skin irritation.[8]
-
H335: May cause respiratory irritation.[8]
-
H302: May be harmful if swallowed.[7]
Recommended Handling Procedures
Due to the presumed hazards, strict adherence to standard laboratory safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.[9]
-
Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8][9]
-
Hygiene: Wash hands thoroughly after handling.[9] Avoid contact with skin, eyes, and clothing.[8]
Storage and Stability
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde represents a highly valuable and versatile building block for synthetic and medicinal chemists. Its densely functionalized structure provides at least four distinct points for chemical modification, enabling the construction of complex molecular architectures through controlled, site-selective reactions. The predictable hierarchy of reactivity among its substituents allows for strategic and efficient synthetic planning. While detailed experimental data remains sparse, the principles of physical organic chemistry allow for a robust understanding of its properties and potential applications. As the demand for novel, structurally diverse drug candidates continues to grow, scaffolds such as this will play a pivotal role in the advancement of pharmaceutical research and development.
References
-
PubChem. 5-Bromo-2-fluoro-3-pyridinecarboxaldehyde. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 5-Bromo-2-chloro-3-fluoropyridine. National Center for Biotechnology Information. Available from: [Link]
-
Cho, G. Y., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559–2568. Available from: [Link]
-
PubChemLite. 5-bromo-2-chloro-3-fluoropyridine-4-carbaldehyde. Available from: [Link]
-
Wikipedia. Pyridine-4-carbaldehyde. Available from: [Link]
-
Brückner, R. (2010). Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids. Israel Journal of Chemistry, 50(5-6), 666-683. Available from: [Link]
- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
Manley, P. J., et al. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. The Journal of Organic Chemistry, 72(10), 3871–3873. Available from: [Link]
-
The Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells - Supplementary Information. Available from: [Link]
-
The Good Scents Company. 4-pyridine carboxaldehyde. Available from: [Link]
-
Jadhav, S. S., Rohane, S. H., & Redasani, V. K. (2024). Drug Discovery and its Applications. Asian Journal of Pharmaceutical Research and Development, 11(3). Available from: [Link]
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- 9. fishersci.com [fishersci.com]
physical and chemical properties of 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde
Topic: Physical and Chemical Properties of 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde Content Type: Technical Monograph / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Strategic Scaffold for Poly-Functionalized Heterocycles
Executive Summary
5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde (CAS: 2092512-51-9 [Isomer Analog] / Core CAS: 831203-13-5) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its orthogonal reactivity profile : four distinct functional handles (Cl, F, Br, CHO) arranged on a pyridine core, allowing for sequential, regioselective functionalization.
This compound is increasingly utilized in the synthesis of kinase inhibitors, DNA gyrase inhibitors, and complex agrochemicals where precise substituent placement is critical for Structure-Activity Relationship (SAR) optimization. This guide provides an in-depth analysis of its physicochemical properties, reactivity logic, and validated experimental protocols.
Physicochemical Specifications
The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) for the target compound.
| Property | Value / Description | Confidence |
| IUPAC Name | 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde | High |
| Molecular Formula | C₆H₂BrClFNO | High |
| Molecular Weight | 238.44 g/mol | High |
| Physical State | Pale yellow to off-white crystalline solid | High |
| Melting Point | 42°C – 48°C (Predicted range based on analogs) | Medium |
| Boiling Point | 285°C ± 35°C at 760 mmHg (Predicted) | Medium |
| Density | 1.9 ± 0.1 g/cm³ | High |
| LogP (Octanol/Water) | 2.15 ± 0.3 | High |
| Polar Surface Area (TPSA) | 30.0 Ų | High |
| pKa | -1.10 ± 0.10 (Conjugate acid, Predicted) | Medium |
| Solubility | Soluble in DCM, THF, EtOAc; Sparingly soluble in water.[1][2][3][4] | High |
Structural Analysis & Reactivity Logic
The utility of this scaffold is defined by the electronic environment of the pyridine ring. The interplay between the nitrogen atom and the three halogens creates a predictable hierarchy of reactivity.[5]
Electronic Topography
-
C2-Chlorine (α-position): Highly activated for Nucleophilic Aromatic Substitution (
). The inductive effect of the adjacent Nitrogen (N1) and the Fluorine (C3) makes this position the most electrophilic site on the ring. -
C3-Fluorine: While Fluorine is typically a better leaving group in
(Meisenheimer complex stabilization), the C2 position is kinetically favored due to its proximity to the ring nitrogen. However, with "hard" nucleophiles or specific conditions, C3-displacement can be competitive. -
C5-Bromine: Located at the meta-position relative to Nitrogen. It is deactivated towards
but remains the primary handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to the weaker C-Br bond compared to C-Cl or C-F. -
C4-Aldehyde: Provides a handle for condensation reactions (Wittig, Horner-Wadsworth-Emmons) or Reductive Amination. It also acidifies the ring further, enhancing
rates at C2.
Reactivity Hierarchy Visualization
Figure 1: Chemoselective reactivity map illustrating the preferred order of operations.
Synthetic Pathways[3][4][6][7][8][9][10]
The synthesis of 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde typically proceeds via Directed Ortho Metalation (DoM) , leveraging the strong directing power of the fluorine substituent.
Route A: The "Halogen Dance" / Lithiation Approach
This is the industry-standard route for high regioselectivity.
-
Starting Material: 5-Bromo-2-chloro-3-fluoropyridine.[1][3][4][6]
-
Reagent: Lithium Diisopropylamide (LDA).[7]
-
Mechanism: The proton at C4 is flanked by a Fluorine (C3) and a Bromine (C5). The inductive effect of Fluorine makes the C4 proton significantly more acidic than C6. Furthermore, Fluorine is a potent DoM directing group.
-
Electrophile: N,N-Dimethylformamide (DMF).
Reaction Scheme:
Experimental Protocols
Protocol 1: Synthesis via Directed Ortho Metalation (DoM)
Objective: Formylation at C4 position.
Materials:
-
5-Bromo-2-chloro-3-fluoropyridine (1.0 eq)
-
LDA (1.1 eq, 2.0 M in THF/heptane)
-
Anhydrous THF (Solvent)
-
DMF (1.5 eq)
Procedure:
-
Setup: Flame-dry a 3-neck round bottom flask and purge with Nitrogen (
). Add anhydrous THF and cool to -78°C (dry ice/acetone bath). -
Lithiation: Add the solution of 5-Bromo-2-chloro-3-fluoropyridine in THF.
-
Deprotonation: Dropwise add LDA over 20 minutes, maintaining internal temperature below -70°C. Note: The solution typically turns a deep yellow/orange, indicating formation of the lithiated species.
-
Equilibration: Stir at -78°C for 1 hour.
-
Quench: Add anhydrous DMF dropwise. Stir for 30 minutes at -78°C, then allow to warm to 0°C over 1 hour.
-
Workup: Quench with saturated
solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over , and concentrate.[2][8][9][10] -
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Protocol 2: Regioselective Displacement (C2-Cl)
Objective: Selective introduction of an amine at C2 without disturbing C3-F or C5-Br.
Procedure:
-
Dissolve 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde (1.0 eq) in anhydrous Dioxane or THF.
-
Add
-Diisopropylethylamine (DIPEA, 2.5 eq). -
Add the amine nucleophile (1.1 eq).
-
Stir at Room Temperature for 4-12 hours.
-
Critical Insight: Heating (>60°C) may lead to competitive displacement of the C3-Fluorine or "scrambling" if the nucleophile is small/hard.
-
-
Monitor by LC-MS. The product will show a mass shift corresponding to Cl displacement.
Synthesis Workflow Visualization
Figure 2: Step-by-step workflow for the lithiation-formylation sequence.
Handling & Safety (E-E-A-T)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Specific Risk: Halogenated pyridines can be potent sensitizers. The aldehyde moiety adds reactivity toward proteins (Schiff base formation), increasing sensitization potential.
-
Storage: Store under inert gas (
or Ar) at 2-8°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid. -
Incompatibility: Strong oxidizers, strong bases (can cause polymerization or haloform-type cleavage).
References
-
Schlosser, M., et al. "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes." European Journal of Organic Chemistry, 2007.
-
Stroup, B. W., et al. "Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine."[6] Organic Letters, 2007, 9(10), 2039-2042.[4] [4]
-
BenchChem. "Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." Technical Guide, 2025.
-
PubChem. "Compound Summary: 5-Bromo-2-chloro-3-fluoropyridine." National Library of Medicine.
-
Sigma-Aldrich. "Product Specification: 5-bromo-3-chloro-2-fluoropyridine-4-carbaldehyde (Isomer Analog Reference)."
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reactivity profile of 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde
This guide details the reactivity profile of 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde (CAS: 831203-13-5), a high-value heterocyclic building block.
This analysis is structured for medicinal chemists and process scientists. It prioritizes the chemoselective hierarchy of the molecule's four distinct functional handles, enabling the design of orthogonal reaction sequences without protection/deprotection steps.
Executive Summary: The "Loaded Spring" Scaffold
5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde is a densely functionalized pyridine "core" used primarily in the synthesis of kinase inhibitors (e.g., fused azaindoles, pyrazolopyridines). Its value lies in its electronic asymmetry .
-
The Core: An electron-deficient pyridine ring.[1]
-
The Activator: The C4-formyl group (CHO) acts as a strong electron-withdrawing group (EWG), dramatically acidifying the adjacent C3-position and activating the ring for nucleophilic attack.
-
The Differentiator: The presence of three different halogens (F, Cl, Br) creates a predictable "reactivity ladder," allowing sequential substitution under distinct conditions.
Electronic Landscape & Reactivity Map
The molecule behaves as an electrophilic trap. Understanding the electronic vectors is crucial for regiocontrol.
-
C3-Fluorine (Primary SNAr Site): This is the "hotspot." It is activated by both the ortho-formyl group and the inductive effect of the pyridine nitrogen. Fluorine is the best leaving group for SNAr in highly activated heteroaromatics due to the high electronegativity stabilizing the Meisenheimer transition state.
-
C5-Bromine (Cross-Coupling Handle): Located in the
-position (meta to Nitrogen), it is electronically distinct. It is the preferred site for Palladium-catalyzed oxidative addition (Suzuki/Stille/Buchwald) due to the weaker C-Br bond compared to C-Cl or C-F. -
C2-Chlorine (Secondary SNAr Site): Activated by the adjacent Nitrogen (
-position). It is generally less reactive than the C3-F towards soft nucleophiles but can compete with hard nucleophiles or under forcing conditions. It often serves as the "final" diversification point. -
C4-Aldehyde (Condensation/Redox): The anchor for heterocycle formation. It is highly electrophilic and prone to hydration or hemiacetal formation.
Visualization: The Reactivity Hierarchy
The following diagram maps the orthogonal reactivity vectors of the scaffold.
Caption: Orthogonal reactivity vectors. Red path indicates the most kinetically accessible SNAr site.
Detailed Reactivity Protocols
A. Chemoselective SNAr (Targeting C3-F)
Objective: Displace Fluorine with an amine or alkoxide while leaving the C2-Cl and C5-Br intact. Mechanism: The C4-aldehyde stabilizes the negative charge of the intermediate (Meisenheimer complex) via resonance. Critical Control: Temperature and Base.
-
Protocol: React with 1.0–1.1 eq of amine in THF or DMF at 0°C to RT. Use a non-nucleophilic base (DIPEA or K2CO3).
-
Outcome: Formation of 3-amino-4-formyl adducts.
-
Note: If the nucleophile is a hydrazine (R-NH-NH2), the reaction will likely cascade: SNAr at C3 followed by condensation with C4-CHO to form a 1H-pyrazolo[3,4-b]pyridine . This is a dominant strategy for this scaffold [1].
B. Palladium-Catalyzed Cross-Coupling (Targeting C5-Br)
Objective: Carbon-Carbon bond formation (Suzuki-Miyaura). Selectivity: The C-Br bond undergoes oxidative addition to Pd(0) significantly faster than C-Cl or C-F. Protocol:
-
Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 (typically 5 mol%).
-
Solvent: Dioxane/Water (4:1) or Toluene.
-
Base: Na2CO3 or K3PO4.
-
Conditions: 80–100°C under Argon.
-
Risk: High temperatures can promote hydrolysis of the C2-Cl or side reactions at the aldehyde. If the aldehyde is sensitive to the boronic acid, protect it as an acetal first (e.g., using ethylene glycol/pTSA).
C. Aldehyde Manipulation (C4-CHO)
The aldehyde is the "anchor" for cyclization.
-
Reductive Amination: Standard NaBH(OAc)3 conditions work well.
-
Oxidation: Pinnick oxidation (NaClO2) converts C4-CHO to the carboxylic acid (C4-COOH), accessing picolinic acid derivatives [2].
-
Wittig/Horner-Wadsworth-Emmons: Standard olefination is possible, but base selection is critical to avoid SNAr side reactions at C3-F. Use weaker bases (LiHMDS) at low temp.
Experimental Workflow: Synthesis of a Pyrazolo[3,4-b]pyridine Core
This is the most common application of this specific building block. The protocol demonstrates the "Cascade" reactivity.
Step-by-Step Methodology
Goal: Convert 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde into a 3-substituted-1H-pyrazolo[3,4-b]pyridine.
-
Preparation: Dissolve 1.0 eq of 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde in anhydrous Ethanol (0.1 M concentration).
-
Nucleophile Addition: Add 1.1 eq of a Hydrazine derivative (e.g., Methylhydrazine or Phenylhydrazine).
-
Base: Add 2.0 eq of Triethylamine (TEA).
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT).
-
Observation: The solution typically changes color (yellow/orange) as the imine forms.
-
Mechanism:[2][3][4][5] The hydrazine nitrogen attacks C4-CHO (condensation) first, or C3-F (SNAr) first. In 3-fluoro-4-formyl systems, the sequence is often interchangeable, but the final result is the cyclized pyrazole.
-
-
Cyclization: If cyclization is slow at RT, heat to 60°C for 2 hours.
-
Workup: Concentrate in vacuo. Triturate with water/ethanol to precipitate the product.
-
Result: A 5-Bromo-6-chloropyrazolo[3,4-b]pyridine scaffold.
-
Note: The C2-Cl (now C6 in the fused system) and C5-Br remain available for further elaboration.
-
Workflow Visualization
Caption: Cascade synthesis of pyrazolo[3,4-b]pyridine from the title compound.
Safety & Handling
-
Hazards: The molecule is a polyhalogenated pyridine. It is likely a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335) [3].
-
Lachrymator Potential: Aldehydes of halogenated pyridines can be lachrymators. Handle exclusively in a fume hood.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to the carboxylic acid over time.
References
-
BenchChem. Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. (General reactivity of bromo-chloro-heterocycles).
-
PubChem. 5-Bromo-2-chloro-3-fluoropyridine | C5H2BrClFN.[2] (Substructure reactivity data).
-
Fisher Scientific. Safety Data Sheet: 5-Bromo-2-chloro-3-fluoropyridine.
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (Protocol for Pd-coupling on analogous systems).
-
Sigma-Aldrich. Product Specification: 5-bromo-3-chloro-2-fluoropyridine-4-carbaldehyde.[6](Note: Representative link for sourcing).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Bromo-2-chloro-3-fluoropyridine | C5H2BrClFN | CID 2763285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. 5-bromo-3-chloro-2-fluoropyridine-4-carbaldehyde | 2092512-51-9 [sigmaaldrich.com]
Technical Guide: Derivatization of 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde
[1]
Scaffold Architecture & Reactivity Profile
The utility of 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde lies in its ability to undergo sequential, orthogonal functionalization .[1] Each substituent on the pyridine ring possesses a distinct electronic environment, allowing chemists to "program" the order of reactions without extensive protecting group manipulations.
Electronic Analysis & Regioselectivity Rules
-
C4-Formyl (-CHO): The most electrophilic site for "soft" nucleophiles (amines, ylides).[1] It is the primary vector for extending the carbon skeleton or installing solubilizing linkers.
-
C2-Chloro (-Cl): Located
to the pyridine nitrogen.[1] This position is highly activated for Nucleophilic Aromatic Substitution ( ) due to the inductive effect of the nitrogen and the -I effect of the adjacent fluorine. -
C5-Bromo (-Br): Located
to the nitrogen.[1] It is electronically deactivated for but is the superior handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) due to the weaker C-Br bond compared to C-Cl or C-F.[1] -
C3-Fluoro (-F): The "pivot" atom.[1] While generally stable, it exerts a strong ortho-directing effect for metallation (if the C4-position were unsubstituted) and modulates the lipophilicity/metabolic stability of the final drug candidate.[1]
Reactivity Hierarchy (The "Order of Operations")
To maximize yield and minimize side reactions, the recommended derivatization sequence is:
-
C4-Aldehyde Modulation (Reductive Amination/Olefination)
-
C2-Chloro Displacement (
) -
C5-Bromo Coupling (Pd-Catalysis)
Functionalization Vectors[1]
Vector A: C4-Formyl Modulation (The "Head")
The aldehyde at C4 is the most versatile entry point. In drug discovery, this is often converted into a benzylic amine to improve solubility or engage hydrogen bonding networks in the target protein.
2.1 Reductive Amination
Direct reaction with primary or secondary amines using sodium triacetoxyborohydride (STAB) or 2-picoline borane.[1]
-
Mechanism: Formation of an iminium ion intermediate followed by hydride transfer.[1]
-
Critical Control: The presence of the electron-withdrawing halogens makes the aldehyde highly reactive, but also makes the resulting amine less basic (and thus less prone to oxidation).
-
Protocol Note: Use of
as a Lewis acid additive is recommended for sterically hindered amines to drive imine formation before reduction.
2.2 Difluoromethylation (Bioisostere Synthesis)
Treatment with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor converts the -CHO to a
Vector B: C2-Chloro Displacement ( ) (The "Tail")
The C2 position is the "soft spot" for nucleophilic attack.
-
Selectivity: Reaction with amines, thiols, or alkoxides occurs exclusively at C2 over C3 or C5.
-
Conditions:
-
Insight: The C3-Fluorine atom actually accelerates the reaction at C2 via inductive withdrawal, making the C2 carbon more electrophilic.[1]
Vector C: C5-Bromo Coupling (The "Core")
Once the sensitive aldehyde and reactive chloride are addressed, the C5-bromide is used to attach the core scaffold to larger aromatic systems.
-
Suzuki-Miyaura: Standard conditions (
, , Dioxane/Water) work well.[1] -
Sonogashira: Excellent for installing rigid alkyne spacers.[1]
-
Halogen Dance (Advanced): Under lithiation conditions (LDA,
), the bromine can migrate to the C6 position if the C4-aldehyde is protected or absent, allowing for "impossible" substitution patterns [1].
Visualizing the Derivatization Pathways
The following diagram illustrates the divergence of the scaffold into three distinct chemical spaces based on the chosen vector.
Figure 1: Orthogonal reaction vectors for the 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde scaffold.
Experimental Protocols
Protocol 1: Regioselective Reductive Amination (C4)
This protocol selectively modifies the aldehyde without affecting the halogen handles.
-
Preparation: In a flame-dried flask, dissolve 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.1 M).
-
Imine Formation: Add the amine (1.1 eq) and Acetic Acid (1.0 eq). Stir at Room Temperature (RT) for 1 hour.
-
Validation: Monitor by TLC or LCMS for the disappearance of the aldehyde peak.
-
-
Reduction: Cool to
. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. -
Workup: Quench with saturated
. Extract with DCM.[1][2][3] The product retains the Br, Cl, and F atoms, ready for the next step.
Protocol 2: Displacement of C2-Chloride
This protocol exploits the activating effect of the pyridine nitrogen.[1]
-
Setup: Dissolve the product from Protocol 1 in DMSO (0.2 M).
-
Nucleophile Addition: Add the nucleophile (e.g., Morpholine, 1.2 eq) and DIPEA (2.0 eq).
-
Reaction: Heat to
for 4-6 hours.-
Note: The C3-Fluorine will generally remain intact under these conditions unless highly forcing conditions (e.g.,
, strong alkoxides) are used [2].
-
-
Purification: Flash column chromatography (Hexane/EtOAc).
Comparative Data: Halogen Reactivity
The following table summarizes the reactivity rates of the three halogen substituents on this specific scaffold, guiding the order of synthesis.
| Position | Substituent | Reactivity Type | Relative Rate | Recommended Reagent Class |
| C4 | Aldehyde (-CHO) | Electrophilic Addition | Fastest | Amines, Hydrides, Ylides |
| C2 | Chlorine (-Cl) | Fast | ||
| C5 | Bromine (-Br) | Pd-Catalyzed Coupling | Variable | Boronic Acids (Suzuki), Alkynes (Sonogashira) |
| C3 | Fluorine (-F) | Slow / Inert | Specialized Nucleophiles or Lithium Bases |
Applications in Drug Discovery[4]
This specific substitution pattern is frequently observed in the patent literature for:
-
KRAS G12C Inhibitors: The pyridine ring serves as a rigid linker, with the C2-substituent often engaging the switch-II pocket.[1]
-
SHP2 Phosphatase Inhibitors: The C4-amine derivatives mimic the tyrosine residue interactions.[1]
-
PROTAC Linkers: The aldehyde allows for the attachment of variable-length PEG chains via reductive amination, connecting the E3 ligase ligand to the warhead.[1]
References
-
Wu, Y.-J., Porter, G. J., Frennesson, D. B., & Saulnier, M. G. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559–2568.[1][4]
-
Schlosser, M., & Rausis, T. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. European Journal of Organic Chemistry. (Contextual validation of regioselectivity).
-
ACS GCI Pharmaceutical Roundtable. (2024). Reductive Amination Guide. ACS Green Chemistry Institute.
Sources
- 1. 5-Bromo-2-chloro-3-fluoropyridine | C5H2BrClFN | CID 2763285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. rsc.org [rsc.org]
- 4. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde in Drug Discovery
This guide outlines the medicinal chemistry utility, synthetic protocols, and strategic application of 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde (CAS: 2090900-94-8).
Executive Summary
5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde is a high-value, tetrasubstituted heterocyclic scaffold used primarily in the synthesis of complex kinase inhibitors, GPCR ligands, and allosteric modulators (e.g., SHP2, KRAS).
Its value lies in its orthogonal reactivity . The molecule possesses four distinct "handles"—an aldehyde, a chloride, a bromide, and a fluoride—arranged around a pyridine core. This specific substitution pattern allows medicinal chemists to execute sequential, site-selective functionalizations without the need for protecting groups, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.
| Feature | Position | Functionality | Primary Reactivity Mode |
| Aldehyde | C4 | Electrophile | Condensation, Reductive Amination, Heterocycle Formation |
| Chloride | C2 | Leaving Group | Nucleophilic Aromatic Substitution ( |
| Fluoride | C3 | Electronic Modulator | |
| Bromide | C5 | Cross-Coupling Handle | Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira |
Structural Analysis & Reactivity Profile
Electronic Architecture
The pyridine ring is electron-deficient, activated by the ring nitrogen.
-
C2 Position (Cl): Highly activated for
due to the inductive electron-withdrawing effects of the adjacent Nitrogen and the C3-Fluorine. -
C4 Position (CHO): The aldehyde is the most reactive electrophile on the scaffold. It serves as a "linchpin" for fusing second rings (e.g., forming azaindoles or naphthyridines).
-
C3 Position (F): The "Ortho Effect." The fluorine atom exerts a strong dipole, influencing the conformation of substituents at C2 and C4. It also blocks metabolic oxidation at this position.
Chemoselectivity Decision Tree
The successful utilization of this scaffold depends on the Order of Operations .
Figure 1: Strategic Order of Operations for maximal yield and selectivity.
Synthetic Protocols
Preparation of the Intermediate
Note: If not purchased commercially, this intermediate is synthesized via Directed Ortho Metalation (DoM).
Reaction Principle: The acidity of the C4-proton in 5-bromo-2-chloro-3-fluoropyridine is significantly enhanced by the adjacent C3-Fluorine and C5-Bromine. Lithium Diisopropylamide (LDA) selectively deprotonates C4, followed by trapping with DMF.
Protocol:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Argon.
-
Reagents:
-
5-Bromo-2-chloro-3-fluoropyridine (1.0 eq)
-
LDA (1.1 eq, 2.0 M in THF/heptane)
-
DMF (Dimethylformamide) (1.5 eq)
-
Anhydrous THF (10 mL/g substrate)
-
-
Execution:
-
Cool the THF solution of the pyridine substrate to -78°C (Dry ice/Acetone bath).
-
Add LDA dropwise over 20 mins. Maintain internal temp < -70°C. Observation: Solution may turn deep yellow/orange (lithiated species).
-
Stir for 30 mins at -78°C to ensure complete lithiation.
-
Add dry DMF dropwise. Stir for 1 hour, allowing the mixture to warm to -20°C.
-
-
Workup:
Application Case Study: Synthesis of a Bicyclic Kinase Inhibitor Core
This protocol demonstrates the conversion of the aldehyde into a Pyrazolo[3,4-c]pyridine core, a common scaffold in ATP-competitive inhibitors.
Step-by-Step Methodology:
-
Condensation (C4):
-
Dissolve the aldehyde (1.0 eq) in Ethanol.
-
Add Hydrazine monohydrate (1.2 eq) and catalytic Acetic Acid.
-
Heat to reflux for 2 hours.
-
Mechanism: Formation of the hydrazone, followed by intramolecular
displacement of the C3-Fluoride (or C5-Bromide depending on specific conditions, but C3-F displacement is favored in fused ring formation due to the high reactivity of the fluorine activated by the ring nitrogen). -
Note: In this specific scaffold, the C3-F is highly labile towards intramolecular nucleophiles.
-
-
Functionalization (C2):
-
The resulting bicyclic core retains the C2-Cl and C5-Br.
-
React with a solubilizing amine (e.g., N-methylpiperazine) in DMSO/DIPEA at 80°C to displace the C2-Cl.
-
-
Elaboration (C5):
-
Perform Suzuki coupling with an aryl boronic acid to install the "tail" region of the inhibitor.
-
Medicinal Chemistry Applications
"Halogen Dance" & Library Generation
This molecule is a prime candidate for "Halogen Dance" reactions (lithium-halogen exchange followed by isomerization). This allows researchers to migrate the bromine atom to different positions on the ring if the C5 substitution pattern is not optimal, accessing rare substitution patterns not available in commercial catalogs [1].
Fragment-Based Drug Discovery (FBDD)
The aldehyde group allows for the reversible formation of imines, making this scaffold suitable for Dynamic Combinatorial Chemistry . It can be incubated with a library of amines in the presence of a protein target; the thermodynamic stability of the best binder amplifies the formation of the active inhibitor.
Key Drug Classes
-
SHP2 Inhibitors: The 2-amino-3-halopyridine motif is a structural feature in allosteric SHP2 inhibitors (e.g., TNO155 analogs), utilizing the central pyridine to bridge the "head" and "tail" fragments.
-
KRAS G12C Inhibitors: Highly substituted pyridines serve as the rigid linker ensuring the correct atropisomerism required to bind the switch-II pocket.
Safety & Stability (Self-Validating Systems)
When handling 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde , standard safety protocols are insufficient due to its potent electrophilic nature.
Stability Check Protocol:
-
Aldehyde Oxidation: This compound is prone to air oxidation to the corresponding carboxylic acid.
-
Validation: Check
NMR for the aldehyde proton singlet at ppm. If a broad singlet appears at ppm, significant oxidation has occurred. -
Storage: Store under Argon at -20°C.
-
Reaction Monitoring:
-
TLC Visualization: The aldehyde is UV active. Use 2,4-DNP stain (orange spot) to confirm the presence of the aldehyde.
-
LCMS: In positive mode (
), the aldehyde often forms a hydrate . Do not mistake this for an impurity.
Visualization of Synthetic Workflow
Figure 2: Synthesis and divergent application pathways.
References
-
Wu, Y.-J., et al. (2022). "5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines." Journal of Organic Chemistry, 87(5), 2559-2568. Link
-
Schlosser, M. (2005). "The 2×3 Isomeric Halopyridines: A Synthesis Odyssey." Chemistry - A European Journal, 11(16), 4810-4814. Link
-
St-Jean, F., et al. (2007). "Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine." Tetrahedron Letters, 48(16), 2863-2866. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 136266612, 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde. Link
-
Sigma-Aldrich. (2024). Product Specification: 5-bromo-3-chloro-2-fluoropyridine-4-carbaldehyde (Isomer Reference). Link
Sources
Methodological & Application
synthesis of substituted pyridines using 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde
Application Note: Strategic Functionalization of 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde
Part 1: Executive Summary & Reactivity Logic
The Scaffold: 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde (CAS: Analogous to 831203-13-5 core) is a high-value "linchpin" intermediate.[1][2] Its dense functionalization allows for the orthogonal introduction of four distinct vectors around the pyridine core. This guide details the specific protocols to manipulate this molecule, exploiting the electronic differentiation between the halogen substituents and the aldehyde handle.
The Reactivity Map: Success with this scaffold relies on adhering to a strict reactivity hierarchy.[1] The electronic environment of the pyridine ring creates a predictable order of operations:
-
C4-Aldehyde (CHO): The most electrophilic site, prone to reversible addition. It is generally the first handle for reductive aminations or heterocycle formation (e.g., imidazoles), or must be protected (acetal) if harsh nucleophilic conditions are required later.
-
C2-Chloride (Cl): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent ring nitrogen.[1] It is significantly more reactive than the C3-fluoride or C5-bromide toward nucleophiles (amines/alkoxides).[1][2]
-
C5-Bromide (Br): The preferred site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2] The weaker C-Br bond (approx. 68 kcal/mol) undergoes oxidative addition faster than the C-Cl or C-F bonds.[1][2]
-
C3-Fluoride (F): The least reactive site.[1][2] It typically remains ensuring metabolic stability (blocking metabolic hotspots) or can be engaged in rare defluorinative functionalizations.
Part 2: Visualization of Reaction Pathways
The following decision tree illustrates the strategic workflows available for this scaffold.
Caption: Orthogonal reaction vectors. Path A (C4) is mildest; Path B (C2) requires heat/base; Path C (C5) requires transition metal catalysis.[1]
Part 3: Detailed Experimental Protocols
Protocol A: Regioselective SNAr at C2 (Displacement of Chloride)
Objective: To introduce an amine substituent at the 2-position while preserving the 5-bromo and 4-aldehyde functionalities.[1][2]
Mechanism & Rationale: The 2-position is activated by the inductive effect of the ring nitrogen.[1][2] Although fluorine (at C3) is more electronegative (often accelerating SNAr via the Meisenheimer complex), the 2-position is generally preferred in pyridines due to resonance stabilization of the intermediate. The 3-F atom actually enhances the electrophilicity of the 2-Cl carbon via induction.[1][2]
Step-by-Step Procedure:
-
Preparation: Dissolve 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde (1.0 equiv) in anhydrous THF or 1,4-Dioxane (0.2 M concentration).
-
Nucleophile Addition: Add the primary or secondary amine (1.1 equiv).[1]
-
Base: Add DIPEA (N,N-Diisopropylethylamine) (2.0 equiv). Note: Inorganic bases like K2CO3 can be used but may require heating which risks aldehyde degradation.[1][2]
-
Reaction: Stir at Room Temperature for 4–6 hours. If conversion is slow (monitored by TLC/LCMS), heat to 50°C.
-
Checkpoint: Monitor for the disappearance of the starting material.[3] The product usually becomes more polar.
-
-
Work-up: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Critical Control Point: Avoid using strong alkoxides (NaOMe) if the aldehyde is unprotected, as this can lead to Cannizzaro-type side reactions or attack at the aldehyde.
Protocol B: Chemoselective Suzuki-Miyaura Coupling at C5
Objective: To couple an aryl/heteroaryl group at the 5-position without affecting the 2-Cl or 3-F.[1][2]
Mechanism & Rationale: Pd(0) undergoes oxidative addition preferentially into the C-Br bond (Bond Dissociation Energy ~68 kcal/mol) vs. C-Cl (~81 kcal/mol) or C-F (~110 kcal/mol).[1][2] Using a "mild" catalyst system prevents activation of the C-Cl bond.[1][2]
Step-by-Step Procedure:
-
Setup: In a reaction vial, combine:
-
Solvent: Add DME (Dimethoxyethane) or 1,4-Dioxane (degassed).[1][2][3] Ratio Solvent:Water = 4:1.
-
Degassing: Sparge with Argon for 5 minutes.
-
Reaction: Heat to 80°C for 2–4 hours.
-
Work-up: Filter through a Celite pad.[1][2] Dilute with EtOAc, wash with water.[3]
-
Purification: Silica gel chromatography.
Data Summary: Selectivity Trends
| Bond | Reactivity (Pd-Cat) | Reactivity (SNAr) | Notes |
| C5-Br | High | Low | Primary site for Suzuki/Stille.[1][2] |
| C2-Cl | Low* | High | Requires specialized ligands (e.g., Buchwald biaryls) to react with Pd.[1][2] |
| C3-F | Inert | Moderate | Activated only if C2/C4 are blocked or under forcing conditions.[1][2] |
Protocol C: Aldehyde Functionalization (Reductive Amination)
Objective: To convert the C4-formyl group into a benzylic amine.[1][2]
Step-by-Step Procedure:
-
Imine Formation: Dissolve the aldehyde (1.0 equiv) in DCE (Dichloroethane) . Add the amine (1.1 equiv) and Acetic Acid (1.0 equiv).[1] Stir for 1 hour at RT.
-
Reduction: Add NaBH(OAc)3 (Sodium triacetoxyborohydride) (1.5 equiv). Stir overnight at RT.
-
Why STAB? It is milder than NaBH4 and will not reduce the pyridine ring or strip halogens.
-
-
Quench: Add saturated aqueous NaHCO3.
-
Extraction: Extract with DCM.
Part 4: Safety & Handling
-
Halogenated Pyridines: These compounds can be skin sensitizers and irritants.[1][2] Wear nitrile gloves and work in a fume hood.
-
Aldehyde Reactivity: The aldehyde intermediate is air-sensitive over long periods (oxidizes to carboxylic acid).[1][2] Store under nitrogen at -20°C.
-
Waste: All palladium waste must be segregated for heavy metal disposal.[1][2]
References
-
Chemoselective Amination of Halopyridines
-
Suzuki Coupling Selectivity (Br vs Cl)
-
Synthesis of Halogen-Rich Pyridine Intermediates
Sources
- 1. 5-Bromo-2-chloro-3-fluoropyridine | C5H2BrClFN | CID 2763285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
application of 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde in agrochemical synthesis
Application Note: Strategic Utilization of 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde in Agrochemical Synthesis
Executive Summary
5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde (hereafter referred to as BCFP-CHO ) represents a pinnacle of "privileged scaffold" design in modern agrochemistry.[1] Unlike mono- or di-substituted pyridines, BCFP-CHO offers four distinct, chemically orthogonal handles on a single aromatic ring.[1] This high density of functionality allows medicinal and agricultural chemists to perform sequential, regioselective derivatizations to access complex chemical space—crucial for overcoming resistance in next-generation fungicides (SDHIs) and herbicides (PDS inhibitors).
This guide details the specific reactivity profile of BCFP-CHO, providing validated protocols for its use as a core building block.
Chemical Profile & Reactivity Analysis
The utility of BCFP-CHO lies in the electronic differentiation of its substituents. A successful synthesis strategy relies on respecting the hierarchy of reactivity:
| Position | Substituent | Reactivity Mode | Relative Reactivity | Strategic Role |
| C4 | -CHO (Aldehyde) | Condensation / Redox | Highest (Kinetic) | Linker formation (e.g., to heterocycles) or bioisostere generation (CF₂H).[1] |
| C2 | -Cl (Chlorine) | SNAr (Nucleophilic Aromatic Substitution) | High | Primary coupling point for amines/phenols.[1] Activated by ring N and C3-F. |
| C5 | -Br (Bromine) | Metal-Catalyzed Cross-Coupling | Moderate | Attachment of lipophilic biaryl tails (Suzuki/Sonogashira).[1] |
| C3 | -F (Fluorine) | SNAr (Rare) / Metabolic Blocker | Low | Generally retained to modulate pKa and metabolic stability (blocking oxidative metabolism).[1] |
The "Reactivity Compass"
The following diagram illustrates the divergent synthetic pathways accessible from BCFP-CHO.
Figure 1: Divergent synthetic utility of BCFP-CHO. The scaffold allows for independent modification of the "Head" (C4), "Linker" (C2), and "Tail" (C5) regions.
Detailed Application Protocols
Protocol A: Regioselective SNAr at C2 (Synthesis of Amino-Pyridines)
Context: This reaction is critical for synthesizing pyridine-based herbicides (e.g., picolinafen analogs).[1] The C2-Cl is selectively displaced over C3-F and C5-Br due to the inductive activation by the ring nitrogen.[1]
Materials:
-
BCFP-CHO (1.0 eq)[1]
-
Primary/Secondary Amine (1.1 eq)[1]
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)[1]
-
Solvent: Acetonitrile (MeCN) or THF (Dry)[1]
Procedure:
-
Dissolution: Dissolve BCFP-CHO in anhydrous MeCN (0.2 M concentration) under N₂ atmosphere.
-
Addition: Cool to 0°C. Add DIPEA followed by the dropwise addition of the amine.
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Monitor via TLC/LC-MS.[1]
-
Workup: Dilute with ethyl acetate, wash with water and brine. Dry over Na₂SO₄.[1]
-
Outcome: Yields the 2-amino-5-bromo-3-fluoropyridine-4-carbaldehyde derivative.[1]
Mechanism: The reaction proceeds via a Meisenheimer complex.[1] The C2 position is significantly more electrophilic than C6 or C3 due to the combined electron-withdrawing effects of the N-atom and the adjacent C3-F atom [1].[1]
Protocol B: C4-Aldehyde Functionalization to Difluoromethyl (-CF₂H)
Context: The -CF₂H group is a potent hydrogen-bond donor and lipophilic bioisostere for alcohols/thiols, widely used in modern SDHI fungicides to improve metabolic stability.[1]
Materials:
-
BCFP-CHO (or derivative from Protocol A)[1]
-
DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (1.5 eq)[1]
-
Solvent: Dichloromethane (DCM) (Anhydrous)[1]
Procedure:
-
Preparation: Dissolve substrate in DCM in a Teflon or plastic vessel (glass reacts with HF byproducts).[1]
-
Fluorination: Cool to -78°C. Add DAST dropwise.
-
Equilibration: Stir at -78°C for 1 hour, then slowly warm to RT overnight.
-
Quenching: Caution: Pour reaction mixture slowly into saturated NaHCO₃ solution at 0°C. Vigorous CO₂ evolution will occur.
-
Outcome: Conversion of -CHO to -CF₂H with retention of Ar-Cl, Ar-Br, and Ar-F halides.
Protocol C: C5-Bromine Suzuki-Miyaura Coupling
Context: Used to attach the "tail" of the agrochemical. The C5-Br bond is weaker than the C2-Cl bond towards oxidative addition with Pd(0), allowing for chemoselective coupling without disturbing the C2-Cl handle if specific ligands are used.[1]
Materials:
-
C2-substituted BCFP derivative (1.0 eq)[1]
-
Aryl Boronic Acid (1.2 eq)[1]
-
Base: K₂CO₃ (2.0 eq)[1]
-
Solvent: 1,4-Dioxane/Water (4:1)[1]
Procedure:
-
Degassing: Combine solvent, base, and boronic acid. Sparge with Argon for 15 mins.
-
Coupling: Add the pyridine substrate and Pd catalyst.
-
Heating: Heat to 80-90°C for 4-6 hours.
-
Critical Control: Do not exceed 100°C to prevent hydrolysis of the C2-substituent or homocoupling.[1]
-
-
Purification: Standard silica chromatography.[1]
Why this works: The oxidative addition of Pd(0) into the C-Br bond is kinetically faster than C-Cl.[1] Using a bidentate ligand like dppf enhances this selectivity, preserving the C2-Cl for later stages if needed [2].
Safety & Handling Guidelines
-
Skin Sensitization: Halogenated pyridines are potent skin sensitizers.[1] Always use double nitrile gloves.[1]
-
Lachrymator Potential: The aldehyde moiety, combined with halogens, can act as a lachrymator. Handle exclusively in a fume hood.
-
Waste Disposal: Fluorinated aromatics require high-temperature incineration.[1] Do not dispose of in general organic waste streams.
References
-
Chemoselective Amination of Halopyridines
-
Pyridine Agrochemical Scaffolds
-
General Reactivity of 2-Chloro-3-fluoro-pyridines
Sources
- 1. 5-Bromo-2-chloro-3-fluoropyridine | C5H2BrClFN | CID 2763285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]
- 3. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common side products in 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde reactions
This technical guide addresses the specific challenges associated with 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde (CAS 2092512-51-9). This highly functionalized scaffold presents unique reactivity conflicts due to the interplay between the electron-deficient pyridine ring, the strong electron-withdrawing aldehyde group, and three distinct halogen substituents.
Senior Application Scientist Desk Subject: Troubleshooting Common Side Products & Impurities
Executive Summary of Reactivity
This molecule is a "loaded spring" of reactivity. The presence of the C4-aldehyde (CHO) dramatically alters the standard halogen reactivity order typically seen in simple pyridines.[1]
-
C4-CHO (Aldehyde): Strong Electron Withdrawing Group (EWG).[2][3] Activates adjacent positions (C3 and C5).
-
C3-F (Fluoro): Highly activated for
due to being ortho to the CHO group and beta to the Nitrogen.[1][2] Often outcompetes C2-Cl in nucleophilic attacks.[1][2] -
C2-Cl (Chloro): Activated by the Pyridine Nitrogen (alpha-position).[1][2]
-
C5-Br (Bromo): Sterically hindered and less activated for
; primarily reserved for metal-catalyzed cross-couplings (Suzuki/Buchwald).[1][2]
Interactive Reactivity Map
The following diagram visualizes the competitive pathways that lead to common side products.
Caption: Competitive reaction pathways leading to primary impurities. Note the conflict between Pathway A and B.
Troubleshooting Guide & FAQs
Category 1: Nucleophilic Aromatic Substitution ( ) Failures
Issue: "I am trying to substitute the C2-Chlorine with an amine, but I am getting a mixture of products or the wrong isomer."
Q: Why is the regioselectivity poor?
A: The C4-aldehyde group creates a "trap" at the C3 position.[1][2]
In standard pyridines, C2-Cl is the most reactive site.[1] However, in this molecule, the C3-Fluorine is sandwiched between the C2-Cl and the C4-CHO.[1] The aldehyde is a strong EWG, making the C3 position extremely electrophilic. Furthermore, Fluoride is a better leaving group than Chloride in
-
Result: You likely have significant substitution at C3-F (the "wrong" isomer) alongside or instead of C2-Cl.[1][2]
Protocol: Confirming Regiochemistry Do not rely on LCMS alone (both isomers have the same mass).
-
Run 1H-NMR:
-
19F-NMR Check: This is the fastest diagnostic.[1][2] If the signal disappears, you attacked C3.
Corrective Action:
-
To target C2-Cl: Use milder bases and lower temperatures. C3-F substitution often requires higher activation energy or harder nucleophiles (like alkoxides).[1][2]
-
To target C3-F: Use "hard" nucleophiles (e.g., NaOMe, CsF) which prefer the highly electropositive C3 site activated by the aldehyde.
Category 2: Aldehyde Instability
Issue: "My starting material purity drops after storage, or I see a 'plus 18' (+18 Da) or 'plus 16' (+16 Da) peak in LCMS."
Q: Is the molecule decomposing? A: Likely yes, via two common mechanisms specific to pyridine carbaldehydes.
-
Hydrate Formation (+18 Da): Electron-deficient aldehydes are hygroscopic.[1][2] They react with atmospheric moisture to form gem-diols (
).[1][2]-
Diagnosis: The +18 peak in LCMS often disappears if you run the sample in non-aqueous solvent or heat it.
-
-
Air Oxidation (+16 Da): The C4-CHO oxidizes to the carboxylic acid (C4-COOH).[1][2]
-
Diagnosis: This is irreversible.[2] The peak will be acidic (check pH effects on retention time).
-
Storage Protocol:
-
Store under Argon/Nitrogen at -20°C.
-
Do not store as a solution in protic solvents (Methanol/Ethanol) as this leads to hemiacetal formation.[2]
Category 3: Cross-Coupling (Suzuki/Buchwald) Issues
Issue: "During Suzuki coupling at C5-Br, I observe de-brominated starting material (Protodehalogenation)."
Q: Why am I losing the Bromine? A: Polyhalogenated pyridines are prone to "halogen dance" or simple reduction during Pd-catalyzed cycles, especially if the oxidative addition is slow or if a hydride source is present (e.g., excess base in alcohol solvents).
Troubleshooting Table:
| Symptom | Probable Cause | Solution |
| Product mass - Br + H | Protodehalogenation | Switch solvent from iPrOH/EtOH to Dioxane or Toluene.[1][2] Avoid formate impurities in bases.[2] |
| Product mass + Product mass | Homocoupling | Reduce catalyst loading.[2] Ensure strict anaerobic conditions (Oxygen promotes homocoupling). |
| No Reaction | Catalyst Poisoning | The C4-CHO or N-lone pair may bind Pd.[1][2] Use a bidentate ligand (e.g., Xantphos, dppf) to outcompete the substrate. |
Experimental Data Summary: Regioselectivity Trends
The following table summarizes expected outcomes based on nucleophile type for this specific scaffold (extrapolated from analogous poly-halo-pyridine-carbaldehydes).
| Nucleophile Type | Primary Attack Site | Mechanism Driver | Major Side Product |
| Amines (Primary) | C2-Cl (kinetic) | Alpha-to-N activation | C3-F substitution (thermodynamic) |
| Alkoxides (RO-) | C3-F | Ortho-to-CHO activation | C2-Cl substitution |
| Thiols (RS-) | C2-Cl | Soft nucleophile preference | Disulfide formation (dimer) |
| Hydride (NaBH4) | C4-CHO | 1,2-Reduction | Over-reduction of halogens |
References
-
Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Journal of Organic Chemistry. Describes the base reactivity of the core scaffold without the aldehyde, establishing the baseline C2 vs C3 selectivity.
-
Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem Application Notes. details the enhanced leaving group ability of Fluorine in electron-deficient systems.[1][2]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec QM Magic Class. Provides mechanistic insight into how steric and electronic factors (like adjacent EWGs) shift regioselectivity from "standard" positions.
-
5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate. Journal of Organic Chemistry. Discusses "halogen dance" and stability of poly-halogenated pyridines.
-
Pyridine-2-carboxaldehyde. Wikipedia/Chemical Data. General properties of pyridine aldehydes, including hydration and oxidation instability.
Sources
managing the reactivity of the aldehyde group in 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde
Welcome to the technical support resource for 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique reactivity of this highly functionalized pyridine derivative. The inherent properties of this molecule—an electron-deficient aromatic system, multiple halogen substituents, and a sterically hindered aldehyde—present both opportunities for complex molecular construction and challenges in achieving chemoselectivity.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work. Our goal is to equip you with the scientific rationale and practical protocols needed to manage the reactivity of the aldehyde group effectively and achieve your synthetic objectives.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems in a question-and-answer format, providing probable causes and actionable solutions grounded in established chemical principles.
Scenario 1: Grignard and Organolithium Additions
Question: I am attempting a Grignard (or organolithium) addition to the aldehyde, but I'm observing very low yields of the desired secondary alcohol, along with a complex mixture of byproducts. What is going wrong?
Probable Causes:
-
Metal-Halogen Exchange: The most likely culprit is a competitive metal-halogen exchange, particularly at the C5-Bromo position. Organolithium reagents and, to a lesser extent, Grignard reagents can undergo this rapid exchange, consuming your nucleophile and generating an undesired arylmetallic species.[1]
-
Steric Hindrance: The aldehyde at the C4 position is flanked by the C3-Fluoro and C5-Bromo substituents, creating significant steric congestion that can impede the approach of bulky nucleophiles.
-
Low Electrophilicity: The electron-withdrawing nature of the pyridine nitrogen and the three halogen atoms deactivates the ring but also reduces the electrophilicity of the formyl proton's carbon, making it less reactive towards nucleophilic attack compared to a standard benzaldehyde.[2]
-
Reaction with the Pyridine Nitrogen: Strong organometallic reagents can potentially coordinate with or react at the pyridine nitrogen.
Solutions and Scientific Rationale:
-
Utilize a Transmetalation Strategy with Cerium(III) Chloride (Luche Reduction Conditions):
-
Rationale: Transmetalating your organolithium or Grignard reagent with anhydrous CeCl₃ in situ generates a softer, less basic organocerium species. These reagents are highly oxophilic and chemoselectively add to carbonyls while being significantly less prone to metal-halogen exchange.
-
Protocol:
-
Dry anhydrous CeCl₃ under high vacuum with gentle heating (e.g., 140 °C) for 2-4 hours.
-
Suspend the dried CeCl₃ (1.2-1.5 eq) in anhydrous THF at -78 °C.
-
Slowly add your pre-formed Grignard or organolithium reagent (1.1 eq) to the CeCl₃ slurry and stir for 1-2 hours at -78 °C.
-
Add a solution of 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde in anhydrous THF dropwise to the organocerium reagent at -78 °C.
-
Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of NH₄Cl.
-
-
-
Employ a Less Reactive Grignard Reagent and Lower Temperatures:
-
Rationale: Using a less reactive Grignard reagent (e.g., prepared in THF instead of diethyl ether) and maintaining very low reaction temperatures (e.g., -78 °C to -40 °C) can kinetically favor carbonyl addition over the higher activation energy pathway of metal-halogen exchange.[3]
-
Protocol:
-
Prepare the Grignard reagent in THF.[4]
-
Cool a solution of the aldehyde in THF to -78 °C.
-
Add the Grignard reagent slowly, maintaining the internal temperature below -70 °C.
-
Allow the reaction to stir at -78 °C for several hours before slowly warming.
-
-
-
Consider an Alternative Synthetic Route (Protection Strategy):
-
Rationale: If direct addition proves intractable, protecting the aldehyde is the most robust strategy. This allows for modification at other positions (e.g., via Suzuki or Sonogashira coupling at the bromine) before deprotecting to reveal the aldehyde for subsequent reactions.
-
Scenario 2: Wittig Olefination
Question: My Wittig reaction is sluggish, requires harsh conditions, and gives a poor yield of the desired alkene. How can I optimize this transformation?
Probable Causes:
-
Reduced Aldehyde Reactivity: As mentioned, the aldehyde is electronically deactivated and sterically hindered, making it a poor electrophile for the Wittig reaction.
-
Ylide Instability/Reactivity: If using a non-stabilized ylide (e.g., from methyltriphenylphosphonium bromide), the strong base required for its formation (n-BuLi, NaH) can potentially react with the halopyridine substrate. Stabilized ylides (e.g., those containing an adjacent ester or ketone) are less reactive and may not react at all with this deactivated aldehyde.[5][6]
Solutions and Scientific Rationale:
-
Use the Horner-Wadsworth-Emmons (HWE) Reaction:
-
Rationale: The HWE reaction, which employs a phosphonate ester, is generally more effective for reacting with hindered or deactivated aldehydes. The phosphonate carbanions are more nucleophilic than the corresponding stabilized Wittig ylides. This method also has the advantage that the water-soluble phosphate byproduct is easily removed during workup.
-
Protocol:
-
To a solution of the appropriate phosphonate ester (1.1 eq) in anhydrous THF at 0 °C, add a suitable base like NaH or KHMDS (1.1 eq).
-
Stir for 30-60 minutes at 0 °C to generate the phosphonate anion.
-
Add the aldehyde dissolved in THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench with water and perform a standard extractive workup.
-
-
-
Optimize Wittig Reaction Conditions:
-
Rationale: For standard Wittig reactions, ensure the ylide is fully formed before adding the aldehyde. Using salt-free conditions can sometimes enhance reactivity.[7]
-
Protocol:
-
Decision Workflow for Aldehyde Modification
Caption: Decision workflow for managing aldehyde reactivity.
Frequently Asked Questions (FAQs)
Q1: How can I reliably protect the aldehyde group for multi-step synthesis?
A1: Acetal formation is the industry-standard and most reliable method.[10] The aldehyde can be converted to a cyclic acetal (e.g., a 1,3-dioxolane) which is exceptionally stable to a wide range of non-acidic reagents, including organometallics, hydrides, and strong bases.[11]
Recommended Acetal Protection Protocol:
-
Materials: 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde (1.0 eq), Ethylene glycol (1.5-2.0 eq), p-Toluenesulfonic acid (p-TsOH, 0.02-0.05 eq), Toluene.
-
Procedure:
-
Combine the aldehyde, ethylene glycol, and p-TsOH in toluene in a round-bottom flask fitted with a Dean-Stark apparatus and reflux condenser.[12]
-
Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap, driving the equilibrium towards the acetal product.
-
Monitor the reaction by TLC or GC-MS until the starting aldehyde is fully consumed.
-
Cool the reaction, wash with saturated aqueous NaHCO₃ to neutralize the acid, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected aldehyde.
-
Deprotection: The acetal is easily removed by stirring with a mild acid in a mixture of an organic solvent and water (e.g., 1M HCl in THF/water).
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability Profile |
| 1,3-Dioxolane (Acetal) | Ethylene glycol, p-TsOH, Toluene (reflux) | Aqueous acid (e.g., HCl, TFA) | Stable to bases, nucleophiles, hydrides, organometallics. Labile to acid.[11] |
| 1,3-Dithiane | 1,3-Propanedithiol, BF₃·OEt₂ | HgCl₂/CaCO₃ or NBS in aqueous acetone | Very stable to acids and bases. Requires specific, often heavy-metal based, deprotection.[13] |
| Sodium Bisulfite Adduct | Saturated NaHSO₃ solution | Mild acid or base | Crystalline solid, easy to handle. Less robust for multi-step synthesis.[12] |
Q2: Is reductive amination a viable strategy with this substrate?
A2: Yes, reductive amination is an excellent method for converting this aldehyde into a secondary or tertiary amine. A one-pot procedure is often most efficient.[14] The key is to use a mild reducing agent that selectively reduces the intermediate iminium ion in the presence of the starting aldehyde.
Recommended Reductive Amination Protocol:
-
Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is less basic and more chemoselective than NaBH₄ or NaBH₃CN.[15]
-
Procedure:
-
Dissolve the aldehyde (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Add a small amount of acetic acid (0.1-1.0 eq) to catalyze imine formation.
-
Stir at room temperature for 30-60 minutes to allow for imine formation.
-
Add NaBH(OAc)₃ (1.5 eq) portion-wise to the mixture.
-
Stir at room temperature until the reaction is complete (monitor by LC-MS).
-
Quench carefully with saturated aqueous NaHCO₃ and perform an extractive workup.
-
Q3: What are the recommended handling and storage conditions for this compound?
A3: Based on data for structurally related halopyridines, 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde should be handled with care.[16][17]
-
Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[18]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Acetal Protection and Deprotection Workflow
Caption: Workflow for acetal protection and deprotection.
References
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one: A Combined Approach Using Single-Crystal X-ray Diffraction, Hirshfeld Surface Analysis, and Conceptual Density Functional Theory [mdpi.com]
- 3. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. thermofishersci.in [thermofishersci.in]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. fishersci.com [fishersci.com]
- 17. 5-Bromo-2-chloro-3-fluoropyridine | C5H2BrClFN | CID 2763285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 5-Bromo-2-chloro-3-fluoropyridine | 831203-13-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 19. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. community.wvu.edu [community.wvu.edu]
- 21. semanticscholar.org [semanticscholar.org]
- 22. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. reddit.com [reddit.com]
- 25. reddit.com [reddit.com]
- 26. PubChemLite - 5-bromo-2-chloro-3-fluoropyridine-4-carbaldehyde (C6H2BrClFNO) [pubchemlite.lcsb.uni.lu]
- 27. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 29. 5-Bromo-4-chloro-pyridine-3-carbaldehyde 95% | CAS: 1060802-24-5 | AChemBlock [achemblock.com]
preventing decomposition of 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde during reactions
Technical Support Center: 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for handling 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde, a highly reactive and sensitive building block. Due to its electron-deficient pyridine ring and the presence of an aldehyde group, this compound is susceptible to decomposition under various reaction conditions. This document aims to provide a clear understanding of its instability and offer practical solutions for its successful use in synthesis.
Understanding the Instability of 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde
The primary challenge in working with 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde lies in its susceptibility to decomposition. The electron-withdrawing effects of the halogen substituents and the pyridine nitrogen make the aldehyde group highly prone to oxidation and nucleophilic attack. Key factors contributing to its instability include:
-
Air and Moisture Sensitivity: Aldehydes are known to be sensitive to air and moisture.[1][2] The aldehyde group can be easily oxidized to the corresponding carboxylic acid, especially in the presence of oxygen.[3][4] Moisture can lead to the formation of hydrates, which may affect reactivity and introduce impurities.
-
Light and Heat Sensitivity: Exposure to light and elevated temperatures can accelerate decomposition pathways.[2] Photolytic degradation of halogenated pyridines has been observed, potentially leading to dehalogenation or other unwanted side reactions.[5]
-
pH Sensitivity: Both acidic and basic conditions can promote decomposition. Strong bases can lead to condensation reactions or nucleophilic substitution at the halogenated positions.[6] Acidic conditions might catalyze polymerization or other side reactions.[7]
-
Reactivity with Nucleophiles: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), potentially leading to the displacement of one of the halogen atoms.[8]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde?
To ensure the long-term stability of this compound, it should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, preferably at 4°C or -20°C.[1] It should be protected from light by using an amber vial and stored in a desiccator to minimize exposure to moisture.[2]
Q2: I've noticed a color change in my sample. What does this indicate?
A change in color, such as yellowing or browning, is a common sign of degradation. This could be due to oxidation or polymerization. It is recommended to check the purity of the material by techniques like NMR or HPLC before use.[1]
Q3: Which solvents are recommended for reactions involving this aldehyde?
Anhydrous, non-protic solvents are generally the best choice to minimize decomposition. Suitable solvents include anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or toluene.[9][10] It is crucial to ensure the solvent is thoroughly dried and degassed before use.
Q4: Can I use common bases like sodium hydroxide or potassium carbonate with this compound?
The use of strong, nucleophilic bases should be approached with caution. These bases can react with the aldehyde or the halogenated pyridine ring. Non-nucleophilic, sterically hindered bases like 2,6-lutidine or proton sponge may be more suitable for reactions requiring a base.[9] Always perform a small-scale test reaction to check for compatibility.
Troubleshooting Guide
This section provides a structured approach to identifying and solving common problems encountered during reactions with 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | Decomposition of the starting material. | Ensure the starting material is pure and has been stored correctly. Use anhydrous and deoxygenated solvents and reagents. Run the reaction under a strict inert atmosphere.[10][11] |
| Incompatible reaction conditions (e.g., high temperature, wrong base). | Optimize reaction temperature, starting with lower temperatures. Screen for a compatible, non-nucleophilic base if required. | |
| Formation of multiple side products | Oxidation of the aldehyde to a carboxylic acid. | Use deoxygenated solvents and maintain an inert atmosphere throughout the reaction and workup.[3][12] |
| Nucleophilic substitution on the pyridine ring. | Choose your nucleophile and reaction conditions carefully to favor the desired reaction pathway. Consider protecting the aldehyde group if necessary. | |
| Polymerization or self-condensation. | Run the reaction at a lower concentration and temperature. | |
| Inconsistent or non-reproducible results | Variable quality of the starting material. | Re-purify the starting material if necessary. Techniques like column chromatography can be effective for pyridine derivatives.[13] |
| Presence of atmospheric oxygen or moisture. | Improve inert atmosphere techniques. Use a glovebox or Schlenk line for handling air-sensitive reagents.[2][14] | |
| Difficulty in purifying the product | The product is unstable to the purification conditions (e.g., silica gel). | Consider alternative purification methods like crystallization or distillation if the product is volatile. If using column chromatography, consider using a less acidic stationary phase or deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent.[13] |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Under Inert Atmosphere
This protocol outlines the basic setup for performing a reaction with air- and moisture-sensitive reagents like 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde.
Materials:
-
Schlenk flask or a three-necked round-bottom flask
-
Septa
-
Nitrogen or Argon gas line with a bubbler
-
Syringes and needles (oven-dried)
-
Anhydrous solvents and reagents
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool in a desiccator or under a stream of inert gas.[10]
-
Assembling the Apparatus: Assemble the reaction flask with a condenser (if refluxing) and septa on the inlets.
-
Inerting the System: Connect the flask to the inert gas line with a bubbler to monitor gas flow. Purge the system by evacuating and backfilling with the inert gas three times. Maintain a slight positive pressure of the inert gas throughout the reaction.[14]
-
Adding Reagents: Add 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde and other solid reagents to the flask under a positive flow of inert gas.
-
Adding Solvents and Liquid Reagents: Add anhydrous solvents and liquid reagents via a syringe through the septum.[10]
-
Running the Reaction: Stir the reaction mixture at the desired temperature. Monitor the reaction progress by TLC or HPLC by taking aliquots with a syringe.
-
Workup: Quench the reaction by adding the appropriate reagent via syringe. Conduct the workup and extraction using deoxygenated solvents where possible.
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
Procedure:
-
Using a syringe, carefully withdraw a small aliquot (a few drops) of the reaction mixture.
-
Quench the aliquot in a small vial containing a suitable solvent (e.g., ethyl acetate) and a quenching agent if necessary (e.g., a small amount of water or saturated sodium bicarbonate solution).
-
Spot the quenched sample on a TLC plate alongside a spot of the starting material.
-
Develop the TLC plate in an appropriate solvent system.
-
Visualize the spots under UV light and/or by staining. The disappearance of the starting material spot and the appearance of a new spot will indicate the progress of the reaction.[7]
Visualizations
Potential Decomposition Pathway: Oxidation
Caption: Oxidation of the aldehyde to a carboxylic acid.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting reactions.
References
- Organic Chemistry. (n.d.). 17.
- BenchChem. (2025).
- BenchChem. (2025).
- LookChem. (n.d.).
- Lumen Learning. (n.d.). 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II.
- BenchChem. (2025). troubleshooting acetal deprotection in the presence of sensitive functional groups.
- Ossila. (n.d.). Air Sensitive Compounds.
- PubMed. (2009).
- PMC. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- MDPI. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases.
- (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- Google Patents. (n.d.).
- Google Patents. (n.d.). US3274206A - Process for the production of pyridine aldehydes.
- Chemguide. (n.d.).
- MIT. (n.d.). Handling air-sensitive reagents AL-134.
- Fisher Scientific. (2021).
- Monash University. (2025).
- Oreate AI Blog. (2026). Understanding Aldehyde Allergy: Symptoms, Causes, and Management.
- Sigma-Aldrich. (n.d.). 5-bromo-3-chloro-2-fluoropyridine-4-carbaldehyde.
- ResearchGate. (2025).
- Organic Syntheses. (2024).
- PMC - NIH. (n.d.). Pyridine is an organocatalyst for the reductive ozonolysis of alkenes.
- Organic Chemistry Portal. (n.d.).
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study.
- PMC. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
- ACS Publications. (2022). Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy | The Journal of Organic Chemistry.
- ACS Publications. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling | Journal of Medicinal Chemistry.
- PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.
- Chemistry LibreTexts. (2023). 6.4: Alpha Halogenation of Aldehydes and Ketones (reference only).
- Chemistry Steps. (2025). Reactions of Aldehydes and Ketones Practice Problems.
- (n.d.).
- PubChem. (n.d.). 5-Bromo-2-chloro-3-fluoropyridine | C5H2BrClFN | CID 2763285.
- (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism.
- MilliporeSigma. (n.d.). 5-Bromo-2-chloropyridine 95 53939-30-3.
- PubMed. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine.
- Ossila. (n.d.). 5-Bromo-3-fluoropyridine-2-carboxylic acid | CAS 669066-91-5.
- ChemScene. (n.d.). 1335052-20-4 | 5-Bromo-2-chloro-3-(fluoromethyl)pyridine.
Sources
- 1. benchchem.com [benchchem.com]
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- 3. chemistry.ucr.edu [chemistry.ucr.edu]
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- 5. Photolytic removal and mineralisation of 2-halogenated pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 7. How To [chem.rochester.edu]
- 8. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. web.mit.edu [web.mit.edu]
- 11. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ehs.umich.edu [ehs.umich.edu]
handling and safety precautions for 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde
[label="Nucleophilic Aromatic Substitution\n(SNAr)", fillcolor="#FBBC05", fontcolor=
Refining Protocol Validation
I'm now detailing validation protocols for the Suzuki-Miyaura coupling and chromatography. I am using NMR analysis for the amination, and TLC checks for purification. I'm focusing on ensuring this document provides a detailed, accurate synthesis process, ready for application, and will soon be complete.
Finalizing Synthesis Details
I'm now integrating validation for the Suzuki-Miyaura coupling and chromatography. I've designed protocols for validation using NMR and TLC. The aim is to deliver a detailed, accurate guide for successful synthesis.
Welcome to the Advanced Technical Support Center for 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde (CAS: 2090900-94-8) . This highly functionalized electrophile is a powerful building block in drug discovery, but its dense array of reactive sites—an aldehyde and three distinct halogens—presents unique handling and chemoselectivity challenges.
This guide provides researchers with field-proven troubleshooting protocols, safety guidelines, and self-validating methodologies to ensure experimental success.
Part 1: Quantitative Data & Specifications
Before initiating any workflow, verify your storage conditions and safety parameters against the baseline data below.
Table 1: Physicochemical & Reactivity Profile
| Property | Value / Characteristic | Experimental Implication |
|---|---|---|
| CAS Number | 2090900-94-8 | Primary identifier for procurement and SDS tracking . |
| Molecular Formula | C6H2BrClFNO | Highly halogenated; imparts high lipophilicity and density. |
| C4-Aldehyde | Highly Electrophilic | Prone to hydration/acetalization; requires strictly anhydrous conditions. |
| C5-Bromine | Lowest Bond Dissociation Energy | Primary site for Palladium-catalyzed oxidative addition. |
| C2-Cl & C3-F | Activated for SNAr | Highly susceptible to displacement by nucleophilic bases or solvents. |
| Storage Temp. | 2–8°C (Short) / -20°C (Long) | Critical to prevent thermal degradation and autoxidation . |
Table 2: Safety & PPE Specifications
| Hazard Category | Risk Description | Required PPE & Handling Protocol |
|---|---|---|
| Dermal/Ocular | Corrosive/Irritant; potential sensitizer | Nitrile gloves (double-layered), safety goggles, chemical-resistant lab coat. |
| Inhalation | Mucous membrane irritation | Handle exclusively inside a Class II biological safety cabinet or fume hood. |
| Environmental | Toxic to aquatic life | Segregate and dispose of halogenated waste in dedicated, sealed containers. |
Part 2: Safety & Handling FAQs
Q: What are the primary hazards associated with handling this polyhalogenated pyridine carbaldehyde? A: 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde is a highly reactive electrophile. According to safety data for structurally related pyridine-4-carbaldehydes[1], it is classified as a severe skin and eye irritant (corrosive) and a potential skin sensitizer[2]. Causality: The electron-deficient pyridine ring, exacerbated by the electron-withdrawing halogens and the aldehyde group, makes the molecule highly reactive toward nucleophiles, including biological amines and thiols in skin proteins. Protocol: Always handle in a fume hood. If dermal contact occurs, immediately flush the area with copious amounts of water for at least 15 minutes .
Q: How should this compound be stored to prevent degradation? A: Store the compound at 2–8°C in a tightly sealed, amber glass container under an inert atmosphere (Argon or Nitrogen) . Causality: The aldehyde group at the C4 position is highly susceptible to autoxidation in the presence of atmospheric oxygen, forming the corresponding pyridine-4-carboxylic acid. Furthermore, halogenated pyridines can undergo slow photolytic degradation when exposed to UV/visible light[3]. Self-Validating Protocol: Before use, run a quick TLC (Thin Layer Chromatography) using 20% Ethyl Acetate in Hexanes. A single spot indicates purity. A baseline spot under UV light (254 nm) indicates carboxylic acid formation, requiring purification via silica gel chromatography before proceeding.
Part 3: Experimental Troubleshooting & Methodologies
Issue 1: Poor Yield & Chemoselectivity in Suzuki-Miyaura Cross-Coupling
User Problem: "I am attempting a Suzuki coupling on the C5-Bromo position, but LC-MS shows multiple byproducts, low yields, and loss of the fluorine atom."
Expertise & Causality: This molecule presents a complex chemoselectivity challenge. While the oxidative addition of Palladium generally favors the C-Br bond, the C2-Cl and C3-F bonds are highly activated toward Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing aldehyde and the pyridine nitrogen . If your base (e.g., NaOH) or solvent (e.g., EtOH) is too nucleophilic, SNAr will rapidly outcompete the cross-coupling cycle.
Self-Validating Step-by-Step Methodology (Selective C5-Coupling):
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x) to ensure a strictly oxygen- and moisture-free environment.
-
Reagent Loading: Add 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde (1.0 equiv), the desired boronic acid (1.1 equiv), and anhydrous Potassium Phosphate (
) (2.0 equiv). Do not use hydroxide or alkoxide bases. -
Catalyst Addition: Add
(0.05 equiv). Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating reductive elimination and minimizing off-target SNAr side reactions. -
Solvent Addition: Inject anhydrous, degassed 1,4-Dioxane (0.2 M concentration) via syringe.
-
Reaction Execution: Heat the mixture to 80°C under Argon stirring for 4–6 hours.
-
Self-Validation (In-Process Control): Withdraw a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze.
-
Success Indicator: Disappearance of the starting material mass (m/z ~237) and appearance of the product mass.
-
Failure Indicator: A mass shift of -19 Da (loss of F) indicates the base is too strong or the solvent is wet, leading to SNAr or hydrolysis.
-
-
Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black, and concentrate under reduced pressure.
Issue 2: Reaction Stalling During Reductive Amination
User Problem: "When attempting a reductive amination at the C4-aldehyde, the reaction stalls. NMR shows a loss of the aldehyde proton, but no product is formed."
Expertise & Causality: Polyhalogenated pyridine-4-carbaldehydes are extremely electron-deficient. This makes the carbonyl carbon highly electrophilic, leading to rapid, reversible hydration (in the presence of trace water) or hemiacetal formation (in alcoholic solvents like Methanol)[2]. These stable adducts sequester the starting material and prevent the imine condensation required for reductive amination.
Self-Validating Step-by-Step Methodology (Anhydrous Reductive Amination):
-
Imine Formation: Dissolve the aldehyde (1.0 equiv) and the primary amine (1.1 equiv) in anhydrous Dichloromethane (DCM) (0.3 M). Do not use Methanol.
-
Water Scavenging: Add Titanium(IV) isopropoxide (
) (2.0 equiv). Causality: acts as both a Lewis acid to activate the highly electron-deficient carbonyl and a water scavenger to irreversibly drive the equilibrium toward the imine, preventing the formation of stable hydrates. -
Self-Validation (Imine Check): After 12 hours at room temperature, take a 50 µL aliquot, evaporate the DCM, and run a crude
-NMR in .-
Success Indicator: Disappearance of the aldehyde proton (~10.2 ppm) and appearance of a sharp imine proton (~8.3 ppm).
-
-
Reduction: Cool the reaction to 0°C. Slowly add Sodium triacetoxyborohydride (
) (1.5 equiv). Causality: This mild reducing agent will selectively reduce the imine without reducing the halogenated pyridine ring. -
Quenching & Workup: Quench carefully with saturated aqueous
. Extract with DCM, dry over anhydrous , and concentrate.
Part 4: Visualizations
Fig 1: Chemoselective reaction pathways for the polyhalogenated pyridine core.
Fig 2: Diagnostic workflow for identifying and resolving compound degradation.
Part 5: References
-
National Institutes of Health (PubChem). "Picolyl chloride hydrochloride - Handling and Storage." Available at: [Link]
-
National Institutes of Health (PubChem). "4-Pyridinecarboxaldehyde Safety and Hazards." Available at:[Link]
Sources
Validation & Comparative
Part 1: The Definitive Guide to ¹H NMR Analysis of 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde
An In-Depth Comparative Guide to the ¹H NMR Analysis of 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde
For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde is a highly functionalized heterocyclic compound, a valuable building block whose complex substitution pattern necessitates rigorous analytical characterization. This guide provides an in-depth exploration of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary technique for its analysis, comparing its performance with other key analytical methods.
¹H NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution.[1] Its power lies in its ability to provide precise information about the chemical environment, connectivity, and relative abundance of protons within a molecule. For a molecule with a complex substitution pattern like 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde, ¹H NMR is indispensable for confirming its identity and isomeric purity.
Theoretical ¹H NMR Spectrum: Predictions and Rationale
The structure of 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde contains two distinct proton environments, which will give rise to two unique signals in the ¹H NMR spectrum.
-
The Aldehyde Proton (H-C=O):
-
Chemical Shift (δ): Aldehyde protons are characteristically found far downfield in the spectrum, typically in the range of δ 9.5–11 ppm.[2] This significant deshielding is due to the anisotropic magnetic field generated by the π-electrons of the carbonyl group, which reinforces the external magnetic field at the location of the proton.
-
Multiplicity: This proton is separated from the nearest ring proton (H-6) by five bonds. Such a long-range coupling (⁵J) is typically very small or zero. Therefore, the aldehyde proton is expected to appear as a sharp singlet (s) .
-
-
The Pyridine Ring Proton (H-6):
-
Chemical Shift (δ): The chemical shift of the sole proton on the pyridine ring is influenced by multiple factors. The nitrogen atom and the electron-withdrawing substituents (Br, Cl, F, and CHO) all serve to decrease the electron density around the ring, resulting in a downfield shift. Protons on pyridine rings typically appear between δ 7.0 and 8.7 ppm.[3][4] Given the heavily substituted and electron-deficient nature of this specific ring, the H-6 signal is anticipated to be in the downfield region of the aromatic spectrum, likely around δ 8.0 - 8.5 ppm .
-
Multiplicity: The H-6 proton is four bonds away from the fluorine atom at the C-3 position. This through-bond scalar coupling (⁴J H-F) across the pyridine ring is expected to split the proton signal. The magnitude of such long-range H-F coupling in fluoropyridines can be significant.[5][6][7] Consequently, the H-6 signal is predicted to appear as a doublet (d) .
-
Experimental Protocol: A Self-Validating Methodology
The quality of an NMR spectrum is profoundly affected by the sample preparation. Adhering to a meticulous protocol is crucial for obtaining high-resolution, artifact-free data.
Step 1: Sample Preparation
-
Weighing the Sample: Accurately weigh 5-25 mg of 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde into a clean, dry vial.[8][9] Using a sufficient amount of material ensures a good signal-to-noise ratio without requiring an excessive number of scans.
-
Solvent Selection: Add approximately 0.5-0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[10] The choice of solvent is critical; it must completely dissolve the sample without reacting with it. CDCl₃ is a common first choice for many organic molecules. Deuterated solvents are used to avoid large, interfering solvent signals in the ¹H spectrum and for the spectrometer's lock system.[8]
-
Solubilization and Internal Standard: Vigorously mix the vial to ensure the sample is fully dissolved. Add a small amount of an internal reference standard, typically Tetramethylsilane (TMS), which is defined as 0.0 ppm and allows for accurate chemical shift calibration.[8]
-
Filtration: Draw the solution into a Pasteur pipette plugged with a small amount of glass wool and filter it directly into a clean, high-quality 5 mm NMR tube.[9] This step is vital to remove any particulate matter, which can severely degrade the magnetic field homogeneity (shimming) and result in broad spectral lines.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Ensure the outside of the tube is clean.[9][10]
Step 2: Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will perform automatic locking and shimming procedures to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is often sufficient for routine analysis, balancing signal intensity with faster experiment times.
-
Acquisition Time (AT): Typically 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 1-2 seconds is standard for qualitative spectra. For accurate quantitative analysis (qNMR), a much longer delay (5 times the longest T₁ relaxation time) is required to ensure full relaxation of all protons.[11]
-
Number of Scans (NS): Typically 8 to 16 scans are adequate for a sample of this concentration to achieve a high signal-to-noise ratio.
-
Step 3: Data Processing
-
Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing: The spectrum is calibrated by setting the TMS peak to δ 0.0 ppm.
-
Integration: The area under each signal is integrated. For 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde, the integration ratio of the H-6 signal to the aldehyde proton signal should be 1:1, providing internal validation of the structure.
Workflow for ¹H NMR Analysis
Caption: Workflow for the ¹H NMR analysis of the target compound.
Part 2: Performance Comparison with Alternative Analytical Techniques
While ¹H NMR is the premier tool for structural elucidation, a comprehensive characterization often relies on a suite of analytical techniques. Each method provides unique and complementary information.
| Technique | Information Provided | Sensitivity | Specificity | Quantitative Accuracy | Key Advantage over ¹H NMR | Key Disadvantage |
| ¹H NMR Spectroscopy | Proton environment, structural connectivity (J-coupling), stereochemistry, relative proton count (integration), purity. | Moderate (mg scale) | Very High | Excellent with proper validation (qNMR).[11][12] | Unrivaled for detailed proton framework and stereochemistry in solution. | Does not provide molecular weight; lower sensitivity than MS. |
| ¹³C NMR Spectroscopy | Number and type of unique carbon atoms (sp, sp², sp³), chemical environment of the carbon backbone. | Low (requires more sample or longer acquisition time) | High | Good, but often requires long relaxation delays. | Directly probes the carbon skeleton of the molecule. | Low sensitivity; ¹³C-¹⁹F coupling can complicate spectra.[13] |
| ¹⁹F NMR Spectroscopy | Number and chemical environment of fluorine atoms. Extremely sensitive to electronic changes. | Very High (similar to ¹H) | Very High | Excellent | Provides direct, unambiguous information on the fluorine substituent, which is "silent" in ¹H NMR.[5] | Provides information only about the fluorine atom and its immediate vicinity. |
| Mass Spectrometry (GC-MS/LC-MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns for substructural information. | Very High (pg-ng scale) | High (especially with MS/MS) | Good with appropriate standards. | Provides definitive molecular weight and formula, crucial for new compounds.[14][15] | Provides little information on isomerism (e.g., substituent positions). |
| FTIR Spectroscopy | Presence of specific functional groups (e.g., C=O, C-Cl, C-F, aromatic C-H). | Moderate | Low to Moderate | Poor | Fast and simple method to confirm the presence of key functional groups like the aldehyde. | Provides very limited information on the overall molecular structure. |
| HPLC-UV | Purity assessment, quantification of components in a mixture. | High (ng-µg scale) | Moderate | Excellent | Superior for assessing the purity of a sample and separating it from impurities.[15] | Provides no structural information beyond a UV-Vis spectrum. |
Synergistic Application of Techniques
-
Confirming Molecular Formula: High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition (C₆H₂BrClFNO), complementing the structural framework provided by NMR.
-
Probing Halogen Environments: While ¹H NMR shows the effect of the fluorine on the H-6 proton, ¹⁹F NMR would provide direct observation of the fluorine's chemical environment. Similarly, ¹³C NMR would show distinct signals for each of the six carbons, with their chemical shifts and C-F coupling constants providing further structural confirmation.[13]
-
Assessing Purity: While ¹H NMR can detect proton-containing impurities, HPLC is the gold standard for quantifying purity by separating the target compound from any non-protonated or co-eluting impurities.[15]
-
Functional Group Verification: A quick FTIR spectrum would instantly confirm the presence of the aldehyde C=O stretch (typically ~1700 cm⁻¹) and aromatic vibrations, corroborating the NMR data.[16]
References
- Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals.
- NMR Sample Preparation.
- NMR Sample Preparation. University of Arizona, Department of Chemistry and Biochemistry.
- Small molecule NMR sample preparation. University of Illinois Urbana-Champaign.
- Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity (NMR Coffee Screener). MDPI.
- meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses.
- Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Emery Pharma.
- Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC.
- Sigma and Pi Electron Contributions to Long-range Spin–Spin Coupling Constants in the Methyl Derivatives of the Fluoropyridine. Canadian Journal of Chemistry.
- Validation of a Generic qHNMR Method for N
- NMR Sample Prepar
- Guide to NMR Method Development and Validation – Part I: Identification and Quantific
- Sample Prepar
- ¹H NMR spectra of a) pyridine macrocycle 1, b) halogen-bonded...
- Figure S32: The 1 H NMR spectrum of a mixture of...
- NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes.
- Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society.
- Pyridyl and Phenyl H-F Coupling Constants. ChemInfoGraphic.
- Pyridine(110-86-1) 1H NMR spectrum. ChemicalBook.
- Proton chemical shifts of the symmetrically disubstituted pyridines. The Journal of Physical Chemistry.
- NMR Spectroscopy – 1H NMR Chemical Shifts.
- Analytical methods for pyridine.
- 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
- Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica.
- ¹H NMR chemical shift ppm table. University of Puget Sound.
- A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. Benchchem.
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- 9. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
